molecular formula C12H16FNO4S B12399729 ((2-Fluorophenyl)sulfonyl)-L-leucine

((2-Fluorophenyl)sulfonyl)-L-leucine

Cat. No.: B12399729
M. Wt: 289.33 g/mol
InChI Key: DNXZNZQLHQZNLP-JTQLQIEISA-N
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Description

((2-Fluorophenyl)sulfonyl)-L-leucine (CAS 1041437-98-2) is a sulfonamide derivative of the amino acid L-leucine. Its molecular formula is C₁₂H₁₆FNO₄S, with a molar mass of 289.32 g/mol . The compound features a 2-fluorophenylsulfonyl group attached to the α-amino group of L-leucine. This structural motif is significant in medicinal chemistry, as sulfonamides are known for their bioactivity in enzyme inhibition and receptor modulation.

Properties

Molecular Formula

C12H16FNO4S

Molecular Weight

289.33 g/mol

IUPAC Name

(2S)-2-[(2-fluorophenyl)sulfonylamino]-4-methylpentanoic acid

InChI

InChI=1S/C12H16FNO4S/c1-8(2)7-10(12(15)16)14-19(17,18)11-6-4-3-5-9(11)13/h3-6,8,10,14H,7H2,1-2H3,(H,15,16)/t10-/m0/s1

InChI Key

DNXZNZQLHQZNLP-JTQLQIEISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1F

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

The synthesis of ((2-Fluorophenyl)sulfonyl)-L-leucine typically involves the introduction of the fluorosulfonyl group to the leucine backbone. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is concise and efficient, allowing for the formation of the C–SO2F bond . Industrial production methods often utilize sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons .

Chemical Reactions Analysis

((2-Fluorophenyl)sulfonyl)-L-leucine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to sulfides.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Enzyme Inhibition

The primary biological activity of ((2-Fluorophenyl)sulfonyl)-L-leucine stems from its ability to interact with various enzymes. The sulfonyl fluoride group can irreversibly bind to serine or cysteine residues in active sites, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the development of therapeutics targeting specific metabolic pathways.

  • Case Study : Research has demonstrated that this compound effectively inhibits certain proteases involved in disease processes. For instance, studies have shown that it can modulate the activity of enzymes linked to neurodegenerative diseases, providing insights into potential therapeutic strategies.

Development of Bioactive Molecules

The compound's unique structure allows for the development of novel bioactive molecules. By modifying the sulfonyl group or the fluorinated phenyl ring, researchers can create derivatives with tailored pharmacological properties.

  • Example : Derivatives of this compound have been investigated for their anti-cancer properties. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines by targeting specific signaling pathways.

Therapeutic Implications

The therapeutic implications of this compound are vast, particularly in the context of enzyme-targeted therapies for diseases such as cancer and neurodegenerative disorders.

  • Neurodegenerative Diseases : Preliminary studies suggest that compounds similar to this compound may halt the progression of conditions like Parkinson's disease by modulating enzyme activity involved in neurotransmitter regulation .
  • Cancer Treatment : The ability to inhibit specific enzymes makes this compound a candidate for developing targeted cancer therapies. Research indicates that it may enhance the efficacy of existing chemotherapeutic agents by overcoming resistance mechanisms.

Comparative Analysis Table

Application AreaMechanism of ActionRelevant Case Studies
Enzyme InhibitionCovalent binding to active site residuesProtease inhibition studies
Bioactive Molecule DevelopmentStructural modification for enhanced activityAnti-cancer derivative studies
Neurodegenerative DiseasesModulation of neurotransmitter-regulating enzymesParkinson's disease progression studies
Cancer TreatmentTargeting signaling pathwaysCombination therapy research

Mechanism of Action

The mechanism of action of ((2-Fluorophenyl)sulfonyl)-L-leucine involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly useful in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

((3-Fluorophenyl)sulfonyl)-L-leucine (CAS 1103527-39-4)
  • Structural Difference : Fluorine is positioned at the meta (3-) position of the phenyl ring instead of the ortho (2-) position.
  • Electronic Effects: The electron-withdrawing fluorine in both isomers enhances the sulfonyl group’s electrophilicity, but the ortho-substitution may slightly reduce resonance stabilization compared to meta-substitution .
  • Applications: Both isomers are used as intermediates in amino acid derivatives for drug discovery, though their metabolic stability and target affinity may differ due to substitution patterns.
((4-(2-Chlorophenoxy)phenyl)sulfonyl)leucine (CAS 875901-35-2)
  • Structural Difference: Contains a chlorine atom and phenoxy group at the 4-position of the phenyl ring.
  • Bioactivity: Chlorine’s stronger electron-withdrawing effect compared to fluorine may alter interactions with enzymes like proteases or kinases .

Functional Group Variations

CHEMBL2315653 (Ketone Analog)
  • Structural Difference : Replaces the sulfonyl group with a ketone .
  • Impact :
    • Stability : The fluorophenyl group enhances stability in both compounds, but the sulfonyl group in the target compound provides stronger hydrogen-bonding capacity, which may improve target binding .
    • Reactivity : The ketone is more prone to nucleophilic attack, whereas the sulfonyl group offers resistance to hydrolysis.
L-Leucine, 2-[(4-methylphenyl)sulfonyl]-N-[(phenylmethoxy)carbonyl]glycyl-, methyl ester (CAS 843647-14-3)
  • Structural Differences :
    • 4-Methylphenylsulfonyl group instead of 2-fluorophenylsulfonyl.
    • Additional methoxy carbonyl and methyl ester groups.
  • Impact :
    • Synthetic Utility : The ester and carbamate groups serve as protective moieties, making this compound a precursor in peptide synthesis.
    • Bioavailability : The methyl ester may enhance cell permeability but requires hydrolysis for activation .

Biological Activity

((2-Fluorophenyl)sulfonyl)-L-leucine is a derivative of L-leucine, an essential branched-chain amino acid (BCAA) known for its significant role in protein synthesis and metabolic regulation. This compound has garnered attention due to its potential biological activities, particularly in muscle metabolism, insulin sensitivity, and as a therapeutic agent in various metabolic disorders. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular pathways, and relevant case studies.

This compound acts primarily through the mechanistic target of rapamycin (mTOR) signaling pathway. This pathway is crucial for regulating protein synthesis and cell growth. The activation of mTOR by leucine derivatives is mediated through several mechanisms:

  • Leucyl-tRNA Synthetase Interaction : The binding of leucine to leucyl-tRNA synthetase enhances mTOR signaling.
  • Rag GTPases : These proteins facilitate the translocation of mTOR to lysosomes where it becomes activated.
  • Sestrin 2 Binding : Leucine may also interact with sestrin 2, further promoting mTOR activation.

These interactions lead to increased phosphorylation of downstream targets such as p70S6K and 4E-BP1, which are critical for protein synthesis and cellular growth .

Muscle Protein Synthesis

Research indicates that this compound enhances muscle protein synthesis. In animal models, supplementation with L-leucine has been shown to significantly increase the phosphorylation levels of mTOR and its downstream targets in skeletal muscle, leading to improved muscle mass and function .

Metabolic Health

The compound has also demonstrated effects on metabolic health:

  • Insulin Sensitivity : Studies suggest that leucine supplementation can improve insulin sensitivity, which is beneficial for preventing type 2 diabetes and obesity .
  • Fatty Acid Oxidation : this compound may promote fatty acid oxidation through the activation of AMP-activated protein kinase (AMPK), contributing to enhanced energy metabolism .

Clinical Trials

A pilot trial involving L-leucine supplementation showed improvements in lean tissue mass (LTM) and functional performance among older adults. The trial utilized a double-blind, placebo-controlled design with participants receiving either a standard essential amino acid mixture or a modified mixture enriched with L-leucine. Results indicated significant gains in LTM and physical performance metrics such as strength and endurance .

Animal Studies

In a controlled study with male Sprague-Dawley rats, those supplemented with leucine exhibited increased protein synthesis rates and enhanced phosphorylation of mTOR pathways compared to control groups. This study highlighted the anabolic effects of leucine on muscle tissues, reinforcing its potential therapeutic applications .

Data Tables

Study Type Population Supplementation Outcomes
Clinical TrialOlder adultsEAA with 20% or 40% L-LeucineImproved LTM, enhanced physical performance
Animal StudyMale rats2.25 g/kg body weight/day L-LeucineIncreased mTOR phosphorylation, enhanced protein synthesis

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ((2-Fluorophenyl)sulfonyl)-L-leucine, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : Synthesis typically involves sulfonylation of L-leucine using 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., aqueous NaOH or pyridine). Optimization parameters include temperature (0–25°C), stoichiometry (1:1.2 molar ratio of leucine to sulfonyl chloride), and reaction time (4–12 hours). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product .

Q. What analytical techniques are most effective for characterizing the purity and stereochemical integrity of this compound?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
  • Stereochemical Integrity : Polarimetry ([α]D measurements) or chiral HPLC using a cellulose-based stationary phase.
  • Structural Confirmation : High-resolution mass spectrometry (HRMS) and 1^1H/13^{13}C NMR (e.g., verifying sulfonyl proton shifts at δ 7.5–8.2 ppm) .

Q. How can researchers validate the stability of this compound under varying storage conditions (e.g., pH, temperature)?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound in buffers (pH 3–9) at 25°C and 40°C for 4–12 weeks. Monitor degradation via HPLC and quantify impurities using validated calibration curves. Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What mechanistic hypotheses explain the bioactivity of this compound in receptor-binding studies, and how can they be tested?

  • Methodological Answer : Hypothesize sulfonamide-mediated interactions with hydrophobic pockets of target proteins (e.g., neurotensin receptors). Validate via:

  • Molecular Docking : Use software like AutoDock Vina to model binding affinities.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics.
  • Mutagenesis Studies : Identify critical residues by alanine scanning .

Q. How should researchers design in vitro assays to evaluate the target engagement specificity of this compound against related sulfonamide-binding proteins?

  • Methodological Answer :

  • Competitive Binding Assays : Use fluorescently labeled ligands (e.g., FITC-conjugated analogs) with increasing concentrations of the compound.
  • Selectivity Panels : Screen against a panel of sulfonamide-binding enzymes (e.g., carbonic anhydrase isoforms) using thermal shift assays.
  • Data Normalization : Express inhibition as % control ± SEM (n ≥ 3 replicates) .

Q. What strategies can resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies and apply statistical tests (e.g., Cochrane’s Q for heterogeneity).
  • Experimental Replication : Standardize protocols (e.g., cell lines, assay buffers) to isolate variables.
  • Confounding Factor Analysis : Control for batch-to-batch compound variability via orthogonal characterization (e.g., elemental analysis) .

Q. How can computational modeling guide the rational modification of this compound to enhance its pharmacological properties?

  • Methodological Answer :

  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with logP and IC50_{50} values.
  • ADMET Prediction : Use tools like SwissADME to forecast bioavailability and toxicity.
  • Synthetic Feasibility : Prioritize derivatives with synthetic accessibility scores < 4.5 (e.g., via retrosynthetic analysis using AiZynthFinder) .

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